molecular formula C18H9BrN2O4S B3743062 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one CAS No. 5302-90-9

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one

Cat. No.: B3743062
CAS No.: 5302-90-9
M. Wt: 429.2 g/mol
InChI Key: CRIPKVNNKPLXKB-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The thiazole ring can be synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been evaluated and synthesized for various pharmacological activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Safety and Hazards

The safety data sheet for a similar compound, 4’-Bromoacetanilide, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, the development of new thiazole derivatives for various pharmacological activities is an active area of research . The goal is to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Properties

IUPAC Name

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrN2O4S/c19-12-3-1-10(2-4-12)15-9-26-17(20-15)14-8-11-7-13(21(23)24)5-6-16(11)25-18(14)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIPKVNNKPLXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362439
Record name CBMicro_016541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5302-90-9
Record name CBMicro_016541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one
Reactant of Route 2
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one
Reactant of Route 3
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3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one
Reactant of Route 4
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3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one
Reactant of Route 6
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one

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